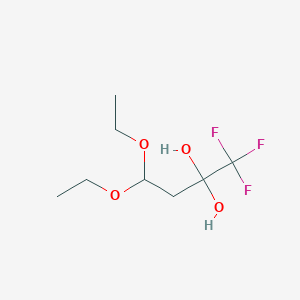
(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production and offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine.
Scientific Research Applications
Chemistry
In organic synthesis, ®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is used as an intermediate in the preparation of more complex molecules. Its Boc-protected amine allows for selective deprotection and subsequent functionalization.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and peptides.
Medicine
In medicinal chemistry, ®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry
In the chemical industry, this compound is used in the production of fine chemicals and as a precursor for various synthetic processes.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amine from unwanted reactions, allowing for selective deprotection and functionalization at specific stages of a synthetic pathway. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2-(2-hydroxybenzyl)propanoic acid: Lacks the Boc protecting group.
®-3-((tert-Butoxycarbonyl)amino)-2-(2-methoxybenzyl)propanoic acid: Features a methoxy group instead of a hydroxyl group.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is unique due to the presence of both the Boc protecting group and the hydroxyl group on the benzyl moiety. This combination allows for selective reactions and functionalizations that are not possible with similar compounds lacking these features.
Properties
Molecular Formula |
C15H21NO5 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(2R)-2-[(2-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)8-10-6-4-5-7-12(10)17/h4-7,11,17H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 |
InChI Key |
PKOUTHAMVDTDRV-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B12932399.png)
![Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
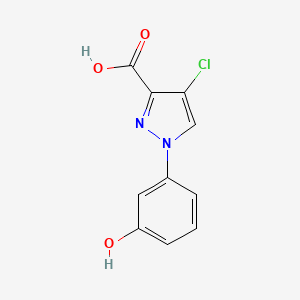
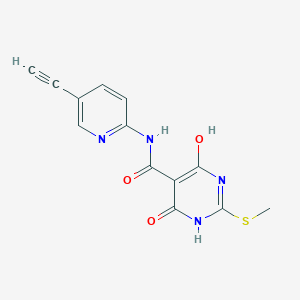
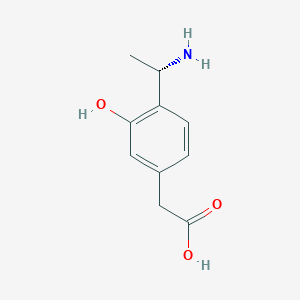
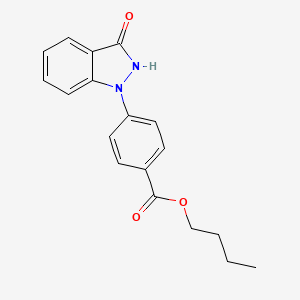
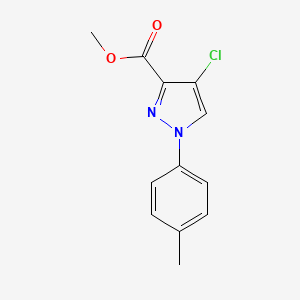
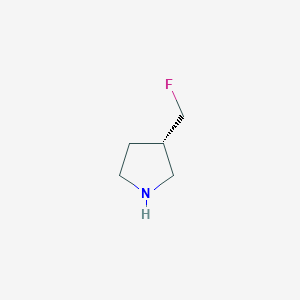
![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)
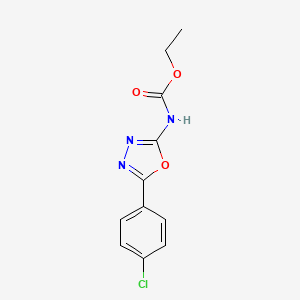
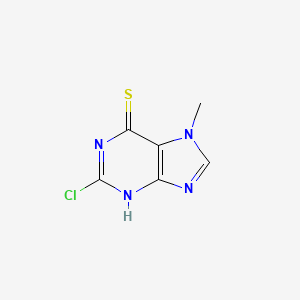
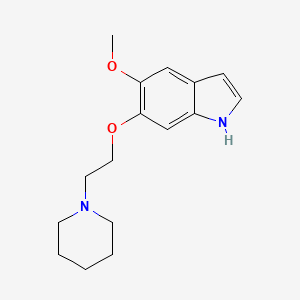
![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
